2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide
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Overview
Description
2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide is an organic compound with a complex structure that includes a benzyloxy group, a chloro-substituted phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methoxyaniline with benzyl bromide in the presence of a base to form the benzyloxy intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Shares the chloro and methoxy substituents but lacks the benzyloxy and acetamide groups.
N-(4-benzyloxy-phenyl)-acetamide: Similar structure but without the chloro and methoxy groups.
2- (Benzyloxy)-5-chlorophenyl]-N- (3-pyridinylmethyl)methanaminium: Contains the benzyloxy and chloro groups but differs in the rest of the structure.
Uniqueness
2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H16ClNO3 |
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Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-2-phenylmethoxyacetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-20-13-7-8-14(17)15(9-13)18-16(19)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
QBYLAWPLULPCIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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